molecular formula C9H17NO B2450740 2-(Tetrahydrofuran-2-yl)piperidine CAS No. 383128-88-9

2-(Tetrahydrofuran-2-yl)piperidine

Cat. No.: B2450740
CAS No.: 383128-88-9
M. Wt: 155.241
InChI Key: PJAGHHVZXCREQH-UHFFFAOYSA-N
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Description

2-(Tetrahydrofuran-2-yl)piperidine is a heterocyclic organic compound that features a piperidine ring fused with a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tetrahydrofuran-2-yl)piperidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of piperidine with tetrahydrofuran in the presence of a catalyst. For instance, the use of iridium complexes has been reported to facilitate the N-heterocyclization of primary amines with diols, leading to the formation of piperidine derivatives .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions, which offer advantages in terms of scalability and efficiency. These methods often employ catalysts such as ruthenium or nickel to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions: 2-(Tetrahydrofuran-2-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon or rhodium.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Scientific Research Applications

2-(Tetrahydrofuran-2-yl)piperidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2-(2-Furanyl)piperidine: Similar in structure but with a furan ring instead of tetrahydrofuran.

    Pyrrolidine: Another heterocyclic compound with a five-membered ring containing nitrogen.

    Piperidine: The parent compound without the tetrahydrofuran ring.

Uniqueness: 2-(Tetrahydrofuran-2-yl)piperidine is unique due to the presence of both a piperidine and a tetrahydrofuran ring, which imparts distinct chemical and physical properties. This dual-ring structure can enhance its reactivity and potential as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-(oxolan-2-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-2-6-10-8(4-1)9-5-3-7-11-9/h8-10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJAGHHVZXCREQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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